O1-Methyl-4-deoxy-4-thio-beta-D-glucose
CAS No.:
Cat. No.: VC14485796
Molecular Formula: C7H14O5S
Molecular Weight: 210.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14O5S |
|---|---|
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | (2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-sulfanyloxane-3,4-diol |
| Standard InChI | InChI=1S/C7H14O5S/c1-11-7-5(10)4(9)6(13)3(2-8)12-7/h3-10,13H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
| Standard InChI Key | PFROTWRHYMLGHR-NYMZXIIRSA-N |
| Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)S)O)O |
| Canonical SMILES | COC1C(C(C(C(O1)CO)S)O)O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
O1-Methyl-4-deoxy-4-thio-beta-D-glucose belongs to the class of thioglycosides, where the sulfur atom at C4 alters the molecule’s electronic configuration and hydrogen-bonding capacity compared to its oxygen-containing counterpart. The beta-anomeric configuration places the methyl group axially, stabilizing the pyranose ring through the anomeric effect . The IUPAC name, methyl 4-deoxy-4-sulfanyl-beta-D-gluco-hexopyranoside, precisely defines its substituents and stereochemistry (Figure 1) .
Table 1: Key Structural and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₄O₅S |
| Molecular Weight | 210.25 g/mol |
| IUPAC Name | methyl 4-deoxy-4-sulfanyl-beta-D-gluco-hexopyranoside |
| Synonyms | methyl 4-thio-beta-D-glucopyranoside, GTM, DB01648 |
| CAS Registry Number | Not explicitly listed in sources |
| XLogP3 | Estimated -1.2 (PubChem computed) |
The thioglycosidic bond at C4 introduces increased lipophilicity compared to glucose, potentially enhancing membrane permeability and altering substrate specificity for glycosidases .
Synthetic Methodologies and Challenges
General Approaches to Thioglycoside Synthesis
Physicochemical Properties and Stability
Solubility and Partitioning
The replacement of C4-OH with a thioether group reduces hydrogen-bonding capacity, increasing the compound’s lipophilicity. Computed XLogP3 values (-1.2) suggest moderate water solubility, likely enhanced by the remaining hydroxyl groups at C2, C3, and C6. Experimental solubility data are absent in available sources, but analogous 4-thio sugars exhibit solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in nonpolar solvents.
Thermal and Chemical Stability
Thioethers are generally more susceptible to oxidation than their ether counterparts. Storage under inert atmosphere or with antioxidant additives (e.g., BHT) would be prudent. The methyl glycoside at O1 confers stability against acid-catalyzed hydrolysis, a feature exploited in glycoside prodrug design .
Biochemical Interactions and Hypothesized Mechanisms
Glycosidase Inhibition
Thioglycosides are well-documented as competitive inhibitors of glycosidases due to their resistance to enzymatic cleavage. The sulfur atom’s larger atomic radius and reduced electronegativity disrupt the enzyme’s active site interactions, as seen in inhibitors like 1-deoxynojirimycin . O1-Methyl-4-deoxy-4-thio-beta-D-glucose may similarly inhibit beta-glucosidases, impacting carbohydrate metabolism in pathogens or human cells.
Applications in Research and Development
Metabolic Pathway Analysis
As a stable glucose analog, this compound could serve as a tracer in metabolic studies. Radiolabeled versions (e.g., with ³⁵S) might track sulfur incorporation into biomolecules or map glucose utilization in sulfur-rich environments.
Drug Design Scaffolds
The methyl glycoside moiety enhances metabolic stability, making the compound a candidate backbone for prodrugs targeting glucose transporters (e.g., GLUT1 in cancer cells). Functionalization at remaining hydroxyl groups could modulate target affinity and pharmacokinetics .
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